molecular formula C6H5BrN2O3 B595499 5-Bromo-2-methyl-3-nitro-pyridin-4-ol CAS No. 18615-84-4

5-Bromo-2-methyl-3-nitro-pyridin-4-ol

Cat. No.: B595499
CAS No.: 18615-84-4
M. Wt: 233.021
InChI Key: CUBSOELEKXHBCI-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting from 5-amino-2-methyl-3-nitropyridine

      Bromination: The starting material, 5-amino-2-methyl-3-nitropyridine, undergoes a bromination reaction to introduce the bromine atom at the 5-position. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

      Hydroxylation: The resulting 5-bromo-2-methyl-3-nitropyridine is then subjected to hydroxylation to introduce the hydroxyl group at the 4-position.

  • Starting from 5-bromo-2-chloro-3-nitropyridine

Industrial Production Methods

The industrial production of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), iron, aluminum chloride.

    Hydroxylation: Sodium hydroxide, potassium hydroxide.

    Methylation: Methyl iodide, dimethyl sulfate, sodium hydride, potassium carbonate.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, transition metal catalyst.

    Oxidation: Chromium trioxide, potassium permanganate.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways . The nitro group and the bromine atom play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-3-nitro-pyridin-4-ol is unique due to the presence of both a hydroxyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for various applications in research and industry .

Biological Activity

5-Bromo-2-methyl-3-nitro-pyridin-4-ol is an organic compound that has garnered attention due to its significant biological activity, particularly in medicinal chemistry and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with several substituents: a bromine atom at the 5-position, a methyl group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position. The molecular formula is C7_7H7_7BrN2_2O3_3, with a molecular weight of approximately 217.02 g/mol. The compound typically appears as a yellow to amber solid with a melting point ranging from 33 °C to 42 °C .

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, which inhibits substrate access and consequently reduces enzymatic activity. This mechanism is crucial in various biological pathways, making it a valuable compound for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance, it has shown potential as an inhibitor of:

  • Cyclooxygenase (COX) : Involved in the inflammatory response.
  • Aldose reductase : Associated with diabetic complications.

The compound's unique structure enhances its binding affinity to these enzymes compared to similar compounds .

Antimicrobial Properties

In studies assessing antimicrobial activity, this compound demonstrated effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some tested pathogens are summarized in the following table:

Pathogen MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These results indicate that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria .

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory applications .
  • Antimicrobial Evaluation : In vitro evaluations demonstrated that this compound possesses broad-spectrum antibacterial activity, particularly effective against Staphylococcus aureus and other clinically relevant pathogens .

Applications in Research

This compound has diverse applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing various pharmaceutical agents targeting specific diseases.
  • Biological Studies : Used to understand biological pathways involving enzyme inhibition and receptor interactions.
  • Material Science : Its unique properties contribute to the development of advanced materials with tailored electronic and optical characteristics .

Properties

IUPAC Name

5-bromo-2-methyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBSOELEKXHBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291366
Record name 5-Bromo-2-methyl-3-nitro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18615-84-4
Record name 5-Bromo-2-methyl-3-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18615-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-3-nitro-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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